molecular formula C23H22ClF3N4O3S B2534904 N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide CAS No. 478262-25-8

N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2534904
CAS No.: 478262-25-8
M. Wt: 526.96
InChI Key: HRYZNJPYMPAMNE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClF3N4O3S/c1-34-19-6-8-20(9-7-19)35(32,33)29-17-2-4-18(5-3-17)30-10-12-31(13-11-30)22-21(24)14-16(15-28-22)23(25,26)27/h2-9,14-15,29H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYZNJPYMPAMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Pyridine Ring : The presence of a 2-pyridinyl moiety enhances the compound's ability to interact with biological targets.
  • Piperazine Linkage : This structure often contributes to the modulation of receptor activity.
  • Methoxy and Sulfonamide Groups : These groups are known to influence solubility and bioavailability.

Molecular Formula and Weight

  • Molecular Formula : C18H20ClF3N4O2S
  • Molecular Weight : 426.89 g/mol

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of specific enzymes or receptors involved in disease processes. For instance, studies have shown that related compounds can inhibit 4′-phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties, particularly against strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA). The inhibition of bacterial growth occurs without rapid cytotoxic responses in human cells, suggesting a favorable therapeutic index .

Antiproliferative Effects

In vitro studies have highlighted the antiproliferative effects of related sulfonamide compounds on various cancer cell lines. For example, certain derivatives have shown IC50 values indicating effective inhibition of cell proliferation in A2780 (ovarian cancer) and A549 (lung cancer) cell lines .

Cell Line IC50 Value (µM) Effect
A27804.21 - 18.6Antiproliferative
A5494.21 - 18.6Antiproliferative

Toxicity Studies

Toxicity assessments using zebrafish embryos revealed that while some derivatives exhibit potent biological activity, they also necessitate careful evaluation of their safety profiles . Compounds were tested for developmental toxicity, with results indicating varied levels of toxicity depending on the specific structural modifications.

Study on Antibacterial Efficacy

A notable study focused on the antibacterial efficacy of this compound against Bacillus subtilis. The compound was found to significantly reduce bacterial metabolite production at sublethal doses, highlighting its potential as a therapeutic agent against bacterial infections .

Research on Cancer Cell Lines

Another research effort evaluated the antiproliferative effects of various sulfonamide derivatives on cancer cell lines. The results indicated that modifications in the chemical structure could enhance efficacy against specific cancers while minimizing cytotoxicity to normal cells .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that compounds similar to N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been studied for their cytotoxic effects against various human cancer cell lines, including breast and colon cancers. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of specific enzymes linked to cancer progression. For example, it may inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndromes and certain cancers . This inhibition could lead to therapeutic benefits in conditions such as type 2 diabetes and obesity, which are often comorbid with various cancers.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectsReferences
AnticancerThis compoundInduces apoptosis in cancer cell lines
Enzyme InhibitionSimilar sulfonamide derivativesInhibits 11β-hydroxysteroid dehydrogenase type 1
AntimicrobialRelated compoundsInhibits bacterial growth

Case Studies

Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several sulfonamide derivatives and tested their efficacy against various cancer cell lines. The results showed that specific modifications to the sulfonamide structure significantly enhanced cytotoxicity, highlighting the importance of structural optimization in drug design .

Case Study 2: Metabolic Syndrome Treatment
Another study explored the role of sulfonamide derivatives in treating metabolic syndrome by targeting enzyme pathways involved in glucose metabolism. The findings indicated that these compounds could effectively reduce insulin resistance and improve metabolic profiles in preclinical models .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 478262-25-8
  • Molecular Formula : C23H22ClF3N4O3S
  • Molar Mass : 526.96 g/mol
  • Structure : The compound features a piperazine ring bridging a 3-chloro-5-(trifluoromethyl)pyridine moiety and a 4-methoxybenzenesulfonamide group. This structure combines electron-withdrawing substituents (Cl, CF3) with a flexible piperazine linker and a polar sulfonamide tail .

Comparison with Structurally Similar Compounds

Structural Analogues in Pesticides (Sulfonamide/Urea Derivatives)

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Application
Prosulfuron C14H15N5O5S ~373.36 Triazinyl, methyl, methoxy, sulfonamide Herbicide
Fluazuron C20H11Cl2F3N4O3 ~495.28 Dichlorophenyl, pyridinyloxy, benzamide Insecticide
Target Compound C23H22ClF3N4O3S 526.96 Pyridinylpiperazino, methoxybenzenesulfonamide Intermediate/Inhibitor

Key Differences :

  • Prosulfuron replaces the pyridinylpiperazine core with a triazinyl group, reducing conformational flexibility but enhancing herbicidal activity via acetolactate synthase inhibition .
  • Fluazuron employs a benzamide scaffold with dichlorophenyl and pyridinyloxy groups, optimizing lipophilicity for cuticle disruption in insects .
  • The target compound ’s piperazine linker may enhance binding to mammalian targets (e.g., neurotransmitter receptors) compared to rigid pesticidal scaffolds .

Piperazine-Linked Analogues in Pharmaceuticals

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Application
866137-49-7 C19H17ClF3N5O3 455.82 Benzoxazin-6-yl, carboxamide Pharmaceutical Intermediate
Target Compound C23H22ClF3N4O3S 526.96 Methoxybenzenesulfonamide, pyridinylpiperazino Intermediate/Inhibitor

Key Differences :

  • Its lower molar mass (455.82 vs. 526.96) suggests reduced steric hindrance, which may improve membrane permeability .
  • The target compound ’s sulfonamide group enhances hydrogen-bonding capacity, a feature critical for enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .

Sulfonamide-Containing Heterocycles

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Application
N-[4-(Hydrazinecarbonyl)phenyl]benzenesulfonamide C13H13N3O3S 307.33 Hydrazinecarbonyl, benzenesulfonamide Chemical Intermediate
Target Compound C23H22ClF3N4O3S 526.96 Methoxybenzenesulfonamide, pyridinylpiperazino Intermediate/Inhibitor

Key Differences :

  • The hydrazinecarbonyl group in N-[4-(Hydrazinecarbonyl)phenyl]benzenesulfonamide introduces nucleophilic reactivity, suitable for conjugation reactions. However, this group is absent in the target compound, which prioritizes metabolic stability via the methoxy and trifluoromethyl groups .

Research Findings and Implications

  • Piperazine Flexibility : The piperazine linker confers conformational adaptability, a feature absent in rigid scaffolds like triazine (prosulfuron) or benzoxazin (866137-49-7). This flexibility may improve target engagement in dynamic biological systems .
  • Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit higher acidity (pKa ~10) than carboxamides (pKa ~15), making the target compound more ionizable at physiological pH, which could influence solubility and protein binding .

Preparation Methods

Preparation of 3-Chloro-5-(Trifluoromethyl)-2-Pyridinylpiperazine

The pyridinylpiperazine intermediate is synthesized via nucleophilic aromatic substitution. 2,3-Dichloro-5-(trifluoromethyl)pyridine reacts with piperazine in acetonitrile under reflux, selectively substituting the chlorine at the 2-position. Potassium carbonate facilitates deprotonation of piperazine, driving the reaction to completion.

Reaction Conditions

Parameter Value
Solvent Acetonitrile
Base Potassium carbonate
Temperature Reflux (82°C)
Duration 18–36 hours
Yield 65–70%

Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product as a white solid.

Synthesis of 1-(4-Nitrophenyl)Piperazine

Piperazine reacts with 1-chloro-4-nitrobenzene in acetonitrile under reflux, forming 1-(4-nitrophenyl)piperazine. This intermediate is critical for introducing the phenyl group.

Reaction Conditions

Parameter Value
Molar Ratio 1:1.2 (piperazine:aryl halide)
Solvent Acetonitrile
Temperature Reflux
Duration 12–24 hours
Yield 60–70%

Reduction to 1-(4-Aminophenyl)Piperazine

Catalytic hydrogenation of 1-(4-nitrophenyl)piperazine using palladium on carbon (Pd/C) in ethanol affords 1-(4-aminophenyl)piperazine.

Reaction Conditions

Parameter Value
Catalyst 10% Pd/C
Solvent Ethanol
Pressure H₂ (1 atm)
Duration 6–8 hours
Yield 85–90%

Coupling of Pyridinylpiperazine and Aminophenylpiperazine

The pyridinylpiperazine and aminophenylpiperazine intermediates are coupled via a second nucleophilic substitution. 1-(4-Aminophenyl)piperazine reacts with 3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazine in dimethylformamide (DMF) at 100°C.

Reaction Conditions

Parameter Value
Solvent DMF
Temperature 100°C
Duration 24–48 hours
Yield 50–55%

Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

The final step involves sulfonylation of the free amine on the phenylpiperazine moiety. 4-Methoxybenzenesulfonyl chloride reacts with the coupled intermediate in dichloromethane (DCM) using triethylamine as a base.

Reaction Conditions

Parameter Value
Solvent DCM
Base Triethylamine
Temperature 0°C → room temperature
Duration 2 hours
Yield 30–40%

Purification via column chromatography (silica gel, methanol/DCM) yields the final product as a crystalline solid.

Optimization and Challenges

Regioselectivity in Pyridine Substitution

The chlorine at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine is more reactive toward nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl group. This ensures selective formation of the pyridinylpiperazine intermediate.

Sulfonylation Efficiency

Sulfonylation yields are moderate (30–40%) due to steric hindrance from the bulky piperazine and pyridinyl groups. Increasing the reaction time to 4–6 hours improves conversion but risks side reactions.

Comparative Analysis of Synthetic Routes

Route Steps Total Yield Advantages Limitations
A 4 8–10% High purity Low overall yield
B* 3 12–15% Fewer steps Requires expensive reagents

*Route B: Direct coupling of pre-formed pyridinylpiperazine and sulfonamide intermediates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the piperazine-sulfonamide core of this compound?

  • Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Nucleophilic substitution : Reacting 3-chloro-5-(trifluoromethyl)pyridine with piperazine derivatives to form the piperazinyl-pyridine intermediate.
  • Sulfonamide coupling : Introducing the 4-methoxybenzenesulfonamide group via reaction with sulfonyl chlorides under basic conditions (e.g., Et₃N or NaHCO₃).
  • Purification : Use silica gel chromatography (e.g., 10% MeOH/CH₂Cl₂) to isolate intermediates and final products. Yields range from 17–32% depending on steric and electronic factors .
    • Validation : Confirm structural integrity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm) and LCMS (e.g., [M+H]⁺ peaks matching theoretical molecular weights) .

Q. How can researchers address low yields in the final coupling step of this compound?

  • Answer : Optimize reaction parameters:

  • Temperature : Elevated temperatures (50–80°C) improve nucleophilicity but may degrade sensitive groups.
  • Catalysts : Use coupling agents like HBTU or BOP to enhance sulfonamide formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
    • Troubleshooting : Monitor reaction progress via TLC or LCMS to identify side products (e.g., unreacted sulfonyl chloride) .

Advanced Research Questions

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • Answer : Use platforms like ACD/Labs Percepta to estimate:

  • LogP : ~3.5 (indicating moderate lipophilicity due to trifluoromethyl and methoxy groups).
  • Solubility : Poor aqueous solubility (predicted <0.1 mg/mL), necessitating formulation with co-solvents (e.g., PEG 400) .
    • Validation : Compare computational predictions with experimental data (e.g., HPLC retention times) to refine models .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antibacterial activity?

  • Answer : Key structural modifications and their effects:

Modification Biological Impact Reference
Trifluoromethyl groupEnhances target binding (e.g., acps-pptase)
Methoxy substitutionImproves metabolic stability
Piperazine ringModulates selectivity for bacterial enzymes
  • Experimental Design : Synthesize analogs (e.g., replacing Cl with F) and test against bacterial growth assays (MIC values) .

Q. What strategies resolve contradictions in reported biochemical pathway data for this compound?

  • Answer : Contradictions may arise from assay variability (e.g., enzyme source, buffer conditions). Mitigation strategies:

  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., acps-pptase activity) with bacterial proliferation assays .
  • Pathway mapping : Use transcriptomics/proteomics to identify off-target effects (e.g., unintended modulation of TRPV1-like channels) .
    • Case Study : TRPV1 antagonists with similar piperazine-sulfonamide scaffolds show dual activity in pain and bacterial models, suggesting cross-reactivity .

Methodological Considerations

Q. Which analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • Answer :

  • HPLC-DAD : Monitor degradation products (e.g., hydrolysis of sulfonamide bond at pH < 4).
  • Mass spectrometry : Identify fragments (e.g., m/z 415.82 for the piperazinyl-pyridine moiety) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .

Q. How can researchers design experiments to evaluate this compound’s potential neuropharmacological effects?

  • Answer :

  • Target profiling : Screen against dopamine D3 receptors using radioligand binding assays (Ki values < 100 nM indicate high affinity) .
  • Behavioral models : Test in rodent models of bacterial meningitis to assess blood-brain barrier penetration .

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